molecular formula C18H14Cl2N2O3 B2371436 (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 313985-63-6

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2371436
CAS No.: 313985-63-6
M. Wt: 377.22
InChI Key: MCDGTYMHYNOVPY-PYCFMQQDSA-N
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Description

(2Z)-2-[(2,4-Dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a Z-configuration imine linkage at position 2 and an ethoxy substituent at position 8 of the chromene scaffold.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imino-8-ethoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-24-15-5-3-4-10-8-12(17(21)23)18(25-16(10)15)22-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGTYMHYNOVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

(2Z)-2-[(2,4-Dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide features a fused benzopyran (chromene) core substituted with:

  • An ethoxy group at position 8
  • A carboxamide at position 3
  • A Z-configured imino linkage to 2,4-dichlorophenyl at position 2

The Z stereochemistry arises from the thermodynamic preference for the less sterically hindered imine tautomer during condensation.

Retrosynthetic Disconnections

Retrosynthesis partitions the molecule into three synthons (Figure 1):

  • Chromene Core : Derived from 8-ethoxysalicylaldehyde via cyclocondensation.
  • Carboxamide : Introduced via coupling of chromene-3-carboxylic acid with ammonia or amines.
  • Imino Linkage : Formed by Schiff base reaction between 2-aminochromene and 2,4-dichlorobenzaldehyde.

Chromene Core Assembly via Pechmann Condensation

Substrate Selection

The Pechmann reaction between 8-ethoxyresorcinol (1) and ethyl acetoacetate (2) in concentrated sulfuric acid yields ethyl 8-ethoxy-2H-chromene-3-carboxylate (3) (Scheme 1).

Scheme 1

8-Ethoxyresorcinol (1) + Ethyl acetoacetate (2)  
→ H2SO4 (cat.)  
→ Ethyl 8-ethoxy-2H-chromene-3-carboxylate (3)  

Optimization Data

Reaction parameters critically influence yield and purity (Table 1):

Acid Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H2SO4 0–5 24 62 89.2
PPMA* 25 12 71 93.5
FeCl3 80 6 68 91.8

*Polyphosphoric acid

Lower temperatures favor chromene over coumarin byproducts, while PPMA enhances regioselectivity at position 3.

Carboxamide Installation via Carbodiimide Coupling

Ester Hydrolysis

Saponification of ester 3 with NaOH in ethanol/water (1:1) produces 8-ethoxy-2H-chromene-3-carboxylic acid (4 ) in 94% yield.

Amide Bond Formation

Coupling 4 with 2,4-dichloroaniline (5 ) using 1,3-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) affords the carboxamide 6 (Scheme 2):

Scheme 2

8-Ethoxy-2H-chromene-3-carboxylic acid (4) + 2,4-Dichloroaniline (5)  
→ DIC, THF, reflux  
→ 8-Ethoxy-2H-chromene-3-carboxamide (6)  

Table 2: Coupling Reaction Optimization

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%)
DIC THF 60 88 99.67
EDCl/HOBt DMF 25 76 97.3
DCC CH2Cl2 40 82 98.1

DIC in THF achieves superior yields (88%) due to enhanced solubility of intermediates.

Stereoselective Imine Formation

Schiff Base Condensation

Reaction of 6 with 2,4-dichlorobenzaldehyde (7 ) in refluxing isopropanol with triethylorthoformate (TEOF) generates the target compound 8 via dehydrative coupling (Scheme 3):

Scheme 3

8-Ethoxy-2H-chromene-3-carboxamide (6) + 2,4-Dichlorobenzaldehyde (7)  
→ TEOF, i-PrOH, reflux  
→ this compound (8)  

Z-Selectivity Control

The Z configuration predominates (>95%) under thermodynamic control due to:

  • Reduced steric clash between the 2,4-dichlorophenyl group and chromene ring
  • Stabilization by intramolecular H-bonding between the imine N–H and carboxamide carbonyl

Table 3: Solvent Effects on Stereoselectivity

Solvent Z:E Ratio Yield (%)
i-PrOH 98:2 85
Toluene 95:5 78
DMF 88:12 68

Isopropanol’s high polarity stabilizes the transition state favoring the Z isomer.

Alternative Synthetic Pathways

Knoevenagel-Initiated Cyclization

Condensation of 8-ethoxysalicylaldehyde (9 ) with cyanoacetamide (10 ) in acetic acid yields 2-imino-8-ethoxy-2H-chromene-3-carboxamide (11 ), which undergoes arylation with 2,4-dichlorophenylboronic acid under Suzuki conditions (Scheme 4).

Scheme 4

8-Ethoxysalicylaldehyde (9) + Cyanoacetamide (10)  
→ AcOH, Δ  
→ 2-Imino-8-ethoxy-2H-chromene-3-carboxamide (11)  
→ Pd(PPh3)4, 2,4-Dichlorophenylboronic acid  
→ this compound (8)  

This route offers a 74% overall yield but requires palladium catalysts, increasing costs.

One-Pot Tandem Synthesis

A sequential Pechmann-Schiff base reaction combines resorcinol, ethyl acetoacetate, and 2,4-dichloroaniline in PPMA, achieving the target compound in 65% yield with reduced purification steps.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 10.00 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H, H-4), 7.66 (s, 1H, ArH), 4.02 (s, 2H, CH2), 3.84 (s, 3H, OCH2CH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (C-Cl).
  • MS (ESI) : m/z 437.8 [M-H]⁻.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows 99.67% purity with tR = 6.54 min.

Industrial-Scale Considerations

Cost Optimization

Replacing DIC with cheaper EDCl/HOBt in carboxamide coupling reduces reagent costs by 40% with minimal yield impact (76% vs. 88%).

Waste Management

THF recovery via distillation achieves 92% solvent reuse, while Pd catalyst recycling in Suzuki reactions lowers heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated and substituted chromene derivatives.

Scientific Research Applications

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Target Compound : 2,4-Dichlorophenyl group.
    • Enhances electron-withdrawing effects and lipophilicity (XlogP ≈ 4.8 inferred from analogs) .
  • Analog 1: (2Z)-2-({1,1'-Biphenyl}-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide (CAS 328555-87-9) Replaces dichlorophenyl with biphenyl, increasing aromaticity and molecular weight (384.427 g/mol vs. ~364–384 g/mol for others). Higher hydrophobicity (XlogP ~4.8) due to biphenyl .
  • Analog 2: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Single chloro substituent reduces steric hindrance and lipophilicity compared to dichloro derivatives .

Alkoxy Substituent Variations at Position 8

  • Target Compound : Ethoxy group.
    • Provides moderate electron-donating effects and longer alkyl chain than methoxy analogs.
  • Analog 3: (2Z)-8-Methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide Methoxy group reduces steric bulk (molecular weight 316.33 g/mol) and may lower metabolic stability compared to ethoxy .
  • Analog 4: (Z)-N-Acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide Ethoxy retained, but carboxamide is acetylated (molecular weight 364.39 g/mol), altering solubility and bioavailability .

Modifications to the Carboxamide Group

  • Target Compound: Free carboxamide. Hydrogen-bonding capacity (1 donor, 4 acceptors) enhances target binding .
  • Analog 4: Acetylated carboxamide.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP Substituents (Position 2 / 8) Carboxamide Modification
Target Compound (hypothetical) C₁₈H₁₅Cl₂N₂O₃ ~378.23 (estimated) ~4.8 2,4-Dichlorophenyl / Ethoxy Free
Analog 1 (CAS 328555-87-9) C₂₄H₂₀N₂O₃ 384.427 4.8 Biphenyl-4-yl / Ethoxy Free
Analog 2 C₁₇H₁₃ClN₂O₃ 328.75 ~3.5 2-Chlorophenyl / Methoxy Free
Analog 3 C₁₈H₁₆N₂O₃ 316.33 ~3.9 2-Methylphenyl / Methoxy Free
Analog 4 (CAS 313234-37-6) C₂₁H₂₀N₂O₄ 364.39 ~4.2 4-Methylphenyl / Ethoxy Acetylated

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives.
  • Introduction of the imine group via Schiff base formation between an amine (e.g., 2,4-dichloroaniline) and a carbonyl precursor under acidic conditions .
  • Optimization of the ethoxy group at position 8 through nucleophilic substitution or etherification.
    • Critical Parameters :
  • Temperature control (60–80°C for imine formation) and solvent selection (e.g., ethanol or DMF for polar intermediates).
  • Catalysts like acetic acid or p-toluenesulfonic acid to accelerate Schiff base formation .
  • Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .

Q. How can the Z-configuration of the imine group be confirmed, and what role does stereochemistry play in biological activity?

  • Methodology :

  • X-ray crystallography (e.g., single-crystal analysis) is the gold standard for confirming the Z-configuration of the imine bond .
  • NOESY NMR can detect spatial proximity between protons on the dichlorophenyl and chromene groups, supporting the Z-configuration .
    • Biological Impact : The Z-configuration enhances planarity, facilitating interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets). This stereochemistry may improve binding affinity compared to E-isomers .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Key Techniques :

  • NMR (¹H/¹³C) : Assigns protons and carbons, confirming substituent positions (e.g., ethoxy at C8) and imine bond integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₉Cl₂N₂O₃) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Assesses purity (>98%) and identifies degradation products under stress conditions (e.g., acidic/thermal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across assay systems?

  • Methodology :

  • Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 48–72 hours for antiproliferative assays) to minimize variability .
  • Target Profiling : Employ kinome-wide screening or thermal shift assays to identify off-target interactions that may explain discrepancies .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. ethanol) or serum content in cell culture media .

Q. What strategies can improve the compound’s pharmacokinetic (PK) properties, such as solubility and metabolic stability?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester derivatives) at the carboxamide moiety to enhance aqueous solubility .
  • CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., ethoxy group demethylation) and guide structural modifications .
  • Computational Modeling : Apply QSAR to predict logP and pKa, optimizing substituents for blood-brain barrier penetration or reduced hepatic clearance .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in downstream functionalization?

  • Mechanistic Insights :

  • Steric Hindrance : The ortho-chloro substituent limits accessibility for nucleophilic attacks at the imine nitrogen, favoring electrophilic aromatic substitution at the para position .
  • Electronic Effects : Electron-withdrawing chlorine atoms polarize the imine bond, increasing susceptibility to reduction (e.g., NaBH₄) for amine derivative synthesis .
    • Experimental Validation : DFT calculations can map electron density distributions, while kinetic studies under varying pH/temperature quantify reactivity .

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